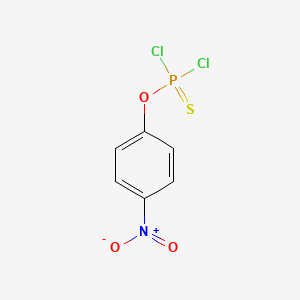

(4-Nitrophenoxy)phosphonothioyl dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Nitrophenoxy)phosphonothioyl dichloride is a chemical compound with the molecular formula C6H4Cl2NO3PS and a molecular weight of 272.04 g/mol. It is known for its applications in various scientific experiments and industrial processes. This compound is characterized by the presence of a nitrophenoxy group attached to a phosphonothioyl dichloride moiety.

Vorbereitungsmethoden

The synthesis of (4-Nitrophenoxy)phosphonothioyl dichloride typically involves the reaction of 4-nitrophenol with phosphorus oxychloride and thiophosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. After completion, the product is purified using standard techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

(4-Nitrophenoxy)phosphonothioyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Oxidation and Reduction Reactions: The nitro group in the compound can undergo reduction to form amino derivatives, while the phosphonothioyl group can be oxidized to form phosphonyl derivatives.

Hydrolysis: In the presence of water or moisture, it can hydrolyze to form 4-nitrophenol and phosphonothioyl dichloride.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4-Nitrophenoxy)phosphonothioyl dichloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonothioate derivatives.

Biology: It is employed in the study of enzyme inhibition and protein phosphorylation due to its ability to interact with biological molecules.

Industry: It is used in the production of agrochemicals, flame retardants, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (4-Nitrophenoxy)phosphonothioyl dichloride involves its interaction with nucleophilic sites on target molecules. The phosphonothioyl group can form covalent bonds with nucleophiles such as amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, depending on the specific target and context of use .

Vergleich Mit ähnlichen Verbindungen

(4-Nitrophenoxy)phosphonothioyl dichloride can be compared with other similar compounds such as:

(4-Nitrophenoxy)phosphonyl dichloride: This compound lacks the sulfur atom present in this compound, which can affect its reactivity and applications.

(4-Nitrophenoxy)phosphonothioyl difluoride: This compound has fluorine atoms instead of chlorine, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various applications .

Biologische Aktivität

(4-Nitrophenoxy)phosphonothioyl dichloride, a compound with the molecular formula C6H4Cl2NO3PS, has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Weight : 239.06 g/mol

- Structure : The compound features a nitrophenyl group attached to a phosphonothioyl moiety, which contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented, suggesting that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Inhibition of Enzymatic Activity

The compound has been shown to inhibit specific enzymes critical for pathogen survival. For instance, it can act as an inhibitor of acetylcholinesterase, an enzyme involved in neurotransmission in various organisms.

- Mechanism : The inhibition occurs through the formation of a stable complex between the enzyme and the compound, preventing substrate binding and subsequent catalysis.

3. Cytotoxicity Studies

Studies have assessed the cytotoxic effects of this compound on mammalian cell lines. Results indicate varying degrees of cytotoxicity depending on concentration and exposure time.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 15 | Significant apoptosis observed |

| HepG2 | 25 | Moderate cytotoxic effects noted |

| MCF-7 | 30 | Minimal effects on viability |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The findings demonstrated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2022) focused on the inhibitory effects of this compound on acetylcholinesterase activity in rat brain homogenates. The study found that the compound significantly reduced enzyme activity, suggesting potential implications for neuroprotective strategies against neurodegenerative diseases.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments indicate potential toxicity. It is crucial to consider:

- Acute Toxicity : Animal studies show that high doses can lead to adverse effects including respiratory distress and liver damage.

- Environmental Impact : As a phosphonothioate derivative, it may pose risks to aquatic ecosystems if not managed properly.

Eigenschaften

IUPAC Name |

dichloro-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2NO3PS/c7-13(8,14)12-6-3-1-5(2-4-6)9(10)11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJALBHUNPRJDIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=S)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2NO3PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400466 |

Source

|

| Record name | AC1N4VAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4225-51-8 |

Source

|

| Record name | AC1N4VAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.